2,3-Dihydro-4-methoxy-2-oxo-3-pyridinecarbonitrile
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Overview
Description
3-Cyano-4-methoxy-2(1H)-pyridinone is a nitrogen-containing heterocyclic compound. It is known for its significant role in organic and pharmaceutical chemistry due to its versatile bioactivities and applications. This compound is often used as an intermediate in the synthesis of various pharmaceuticals, including gimeracil, which is used in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-4-methoxy-2(1H)-pyridinone typically involves the reaction of malononitrile, trimethyl orthoacetate, and N,N-dimethylformamide dimethyl acetal. The process includes condensation, cyclization, hydrolysis, and decarboxylation steps . Another method involves the treatment of 3-cyano-4-methoxy-2-pyridones with alkyl halide in acetonitrile at reflux conditions, yielding N-substituted derivatives with high efficiency .
Industrial Production Methods
Industrial production methods for 3-cyano-4-methoxy-2(1H)-pyridinone are designed to be efficient and scalable. These methods often utilize high-yield reactions and cost-effective reagents to ensure the compound can be produced in large quantities for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-4-methoxy-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridinone ring.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, oxidizing agents, and reducing agents. Reaction conditions often involve refluxing in solvents like acetonitrile or dimethylformamide .
Major Products
The major products formed from these reactions include various N-substituted derivatives and hydroxylated compounds, which have significant applications in pharmaceutical synthesis .
Scientific Research Applications
3-Cyano-4-methoxy-2(1H)-pyridinone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives exhibit bioactivities such as antibacterial, antifungal, and antiviral properties.
Medicine: It is a key intermediate in the production of gimeracil, a component of cancer treatment drugs.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-cyano-4-methoxy-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. For instance, in its role as an intermediate in gimeracil synthesis, it contributes to the inhibition of dihydropyrimidine dehydrogenase, an enzyme involved in the metabolism of fluoropyrimidine drugs used in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-pyridone: Known for its antibacterial and antifungal properties.
5-Chloro-3-cyano-4-methoxy-2-pyridone: Used in the synthesis of various pharmaceuticals.
2-Hydroxypyridine: Exhibits tautomeric equilibria with 2-pyridone forms.
Uniqueness
3-Cyano-4-methoxy-2(1H)-pyridinone is unique due to its specific functional groups, which allow for a wide range of chemical modifications and applications. Its role as an intermediate in the synthesis of gimeracil highlights its importance in pharmaceutical chemistry .
Properties
CAS No. |
606489-86-5 |
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Molecular Formula |
C7H6N2O2 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
4-methoxy-2-oxo-3H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H6N2O2/c1-11-6-2-3-9-7(10)5(6)4-8/h2-3,5H,1H3 |
InChI Key |
CDEKEWSKYZMLGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=NC(=O)C1C#N |
Origin of Product |
United States |
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